Mesembrenone

Vue d'ensemble

Description

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . It is a member of pyrrolidines . It is similar to modern synthetic antidepressants, being a potent selective inhibitor of the serotonin transporter (SERT) and also a phosphodiesterase 4 (PDE4) inhibitor .

Molecular Structure Analysis

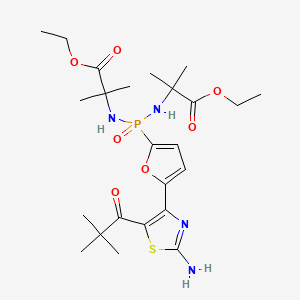

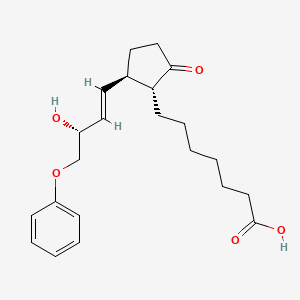

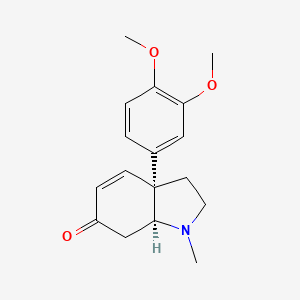

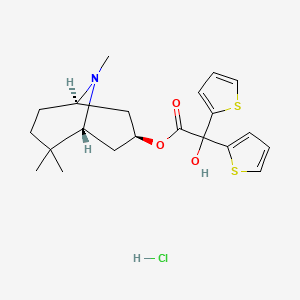

The molecular formula of this compound is C17H21NO3 . The IUPAC name is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one . The molecular weight is 287.35 g/mol .Applications De Recherche Scientifique

Utilisation Traditionnelle

La mesembrenone est l’un des principaux alcaloïdes présents dans le Sceletium tortuosum, une espèce végétale traditionnellement utilisée pour la sédation et l’analgésie par les KhoiSan, une tribu d’Afrique du Sud . La préparation de la plante, connue sous le nom de « Kanna » ou « Kougoed », était utilisée par mastication, fumage ou sniffage .

Utilisation Récréative Moderne

Aujourd’hui, le Kanna gagne en popularité en tant que drogue légale parmi les consommateurs de drogues . Cela est dû aux propriétés psychoactives de la this compound et d’autres alcaloïdes présents dans la plante.

Propriétés Antidépressives

La this compound est un puissant inhibiteur sélectif du transporteur de la sérotonine (SERT), ce qui la rend similaire aux antidépresseurs synthétiques modernes . C’est un inhibiteur sélectif de la recapture de la sérotonine (ISRS), ce qui signifie qu’elle peut augmenter les niveaux de sérotonine dans le cerveau et aider à améliorer l’humeur .

Propriétés Anti-Inflammatoires et Antioxydantes

Des recherches ont montré que les extraits de Sceletium tortuosum, qui contiennent de la this compound, ont des propriétés anti-inflammatoires et antioxydantes . Cela suggère des applications potentielles dans le traitement des affections associées à l’inflammation et au stress oxydatif .

Traitement Potentiel des Troubles Psychologiques et Psychiatriques

En raison de ses effets calmants et de sa capacité à favoriser un sentiment de bien-être, la this compound est étudiée pour son utilisation potentielle dans le traitement de l’anxiété clinique, de la dépression et d’autres troubles psychologiques et psychiatriques .

Études de Métabolisme

La this compound, ainsi que la mesembrine, un autre alcaloïde de la même plante, a été étudiée pour son métabolisme dans l’urine de rat et les préparations combinées de foie humain . Ces études sont cruciales pour surveiller la consommation de ces substances, en particulier dans l’urine .

Mécanisme D'action

Target of Action

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . The primary targets of this compound are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . SERT plays a crucial role in the termination of serotonin signaling in the brain, while PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays various roles in cells.

Mode of Action

This compound acts as a potent selective inhibitor of the serotonin transporter (SERT), thereby increasing the availability of serotonin in the brain . This mechanism is similar to that of many modern synthetic antidepressants . Additionally, this compound also inhibits phosphodiesterase 4 (PDE4), leading to increased levels of cAMP in the brain .

Biochemical Pathways

The inhibition of SERT by this compound prevents the reuptake of serotonin into neurons, thereby increasing its availability in the synaptic cleft . This can enhance serotonin signaling and potentially improve mood and reduce anxiety. The inhibition of PDE4 leads to increased levels of cAMP, which can have various downstream effects, including the potential to improve cognitive function and reduce inflammation .

Result of Action

The increased availability of serotonin in the brain due to the inhibition of SERT by this compound can lead to enhanced serotonin signaling . This can potentially improve mood and reduce anxiety. The inhibition of PDE4 and the resulting increase in cAMP levels can have various effects, including potential improvements in cognitive function and reductions in inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the plant species from which it is derived, Sceletium tortuosum, is mainly distributed in South Africa . The presence and concentration of this compound and other alkaloids in this plant can vary depending on the plant’s age, growth conditions, and harvesting techniques . Furthermore, the metabolism and excretion of this compound can be influenced by individual differences in metabolic enzymes and transporters .

Orientations Futures

There are identified gaps in the research field, including a lack of toxicology assays, a deficit of clinical assessments, too few bioavailability studies, and little to no investigation into the minor alkaloid groups found in Sceletium . Future studies are likely to see innovations in analytical techniques for rapid alkaloid identification and quality control purposes .

Analyse Biochimique

Biochemical Properties

Mesembrenone interacts with various enzymes and proteins, primarily the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . It acts as a selective inhibitor for these proteins, affecting their function and the biochemical reactions they are involved in .

Cellular Effects

This compound influences cell function by inhibiting the serotonin transporter (SERT), which can impact cell signaling pathways and gene expression . Its inhibition of PDE4 can also affect cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4), inhibiting their function . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Studies on the metabolism and toxicological detection of mesembrine and this compound have been conducted .

Metabolic Pathways

This compound is involved in metabolic pathways related to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNHBCSWFYFPAN-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963667 | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

468-54-2 | |

| Record name | (+)-Mesembrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Mesembrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesembrenone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Mesembrenone and where is it found?

A1: this compound is a major alkaloid found in the Sceletium tortuosum plant, also known as Kanna. This succulent plant, indigenous to South Africa, has been traditionally used for its mood-altering effects. [, , ]

Q2: How does this compound exert its effects at the molecular level?

A2: this compound primarily acts as a potent inhibitor of Phosphodiesterase 4 (PDE4) and also demonstrates significant activity as a serotonin reuptake inhibitor. [, ] By inhibiting PDE4, this compound is thought to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes including mood regulation. [] Its serotonin reuptake inhibition activity contributes to increased serotonin levels in synapses, further influencing mood and potentially anxiety. []

Q3: What is the chemical structure of this compound?

A3: this compound possesses a complex molecular structure characteristic of alkaloids. It is classified as a Mesembrine-type alkaloid with a hexahydropyrrolo[2,1-a]isoquinoline core. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H21NO3. Its molecular weight is 287.35 g/mol. [, ]

Q5: Are there any specific analytical techniques used to identify and quantify this compound?

A5: Several analytical techniques are employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used. [, ] Additionally, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide definitive confirmation based on characteristic ions and fragmentation patterns. [] Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for analysis. [, , ]

Q6: What is the significance of analytical method validation in this compound research?

A6: Method validation is crucial to ensure the accuracy, precision, and specificity of analytical methods used in this compound research. Validation involves establishing the method's linearity, range, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. [] This rigorous process ensures reliable and reproducible results, supporting the quality of research findings.

Q7: Has the pharmacokinetic profile of this compound been investigated?

A7: Pharmacokinetic studies in mice revealed that while this compound exhibits poor oral bioavailability, it demonstrates rapid distribution following intravenous administration. [] This suggests that alternative routes of administration or formulation strategies may be necessary to enhance its bioavailability.

Q8: Are there any known drug interactions or safety concerns associated with this compound?

A8: While Sceletium tortuosum extracts are marketed for various effects, it's crucial to acknowledge the limited research regarding this compound's safety profile, potential drug interactions, and long-term effects. [, ] Comprehensive toxicological studies and clinical trials are necessary to fully elucidate its safety profile and potential risks.

Q9: How does the structure of this compound influence its activity?

A9: Structural modifications to the this compound molecule can significantly impact its potency and selectivity towards its targets. [, , ] For instance, modifications to the ring system or substituents can alter its interactions with PDE4 or the serotonin transporter, thereby influencing its pharmacological effects.

Q10: Are there any environmental concerns associated with this compound or its source plant?

A11: The increasing demand for Sceletium tortuosum necessitates sustainable harvesting practices and cultivation methods to prevent overexploitation and preserve the plant's natural populations. Research on the plant's ecological role and potential environmental impact of cultivation is essential for responsible utilization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

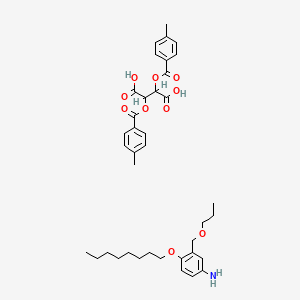

![[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid](/img/structure/B1676232.png)

![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)